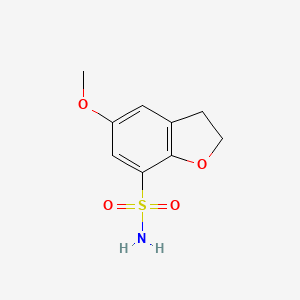

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

説明

特性

分子式 |

C9H11NO4S |

|---|---|

分子量 |

229.26 g/mol |

IUPAC名 |

5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide |

InChI |

InChI=1S/C9H11NO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3,(H2,10,11,12) |

InChIキー |

WMSWCUWTALHGCU-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C(=C1)S(=O)(=O)N)OCC2 |

製品の起源 |

United States |

準備方法

Synthetic Strategy Overview

The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide generally encompasses:

- Construction of the benzofuran core with specific substitution at the 7-position.

- Introduction of the methoxy group at the 5-position.

- Sulfonamide functionalization at the 7-position.

The core benzofuran ring is typically assembled via cyclization of appropriately substituted phenolic precursors, followed by selective functional group transformations to install the sulfonamide moiety.

Preparation of Benzofuran Core

2.1. Sonogashira Coupling and Cyclization

One of the most efficient routes involves the Sonogashira coupling of halogenated phenols with terminal alkynes, followed by cyclization to form the benzofuran ring:

The resulting benzofuran derivatives can be selectively functionalized at the 7-position.

2.2. Alternative Cyclization Methods

Other methods involve oxidative cyclization of phenolic precursors under mild conditions, such as using hypervalent iodine reagents or metal-catalyzed cyclizations, which have been documented to afford benzofurans with high regioselectivity.

Introduction of Methoxy Group at the 5-Position

The methoxy substitution at the 5-position of benzofuran can be achieved via electrophilic aromatic substitution or through methylation of hydroxyl groups:

This step is often performed prior to cyclization to ensure regioselectivity.

Sulfonamide Functionalization at the 7-Position

The key step involves installing the sulfonamide group at the 7-position of the benzofuran:

Alternatively, direct sulfonation using sulfonyl chlorides can be performed on the benzofuran core, followed by amination with ammonia or primary amines to yield the sulfonamide.

Specific Synthetic Route for this compound

Based on the literature, a plausible synthetic sequence is:

Step 1: Synthesize 5-methoxyphenol derivative with appropriate halogenation at the 7-position.

Step 2: Perform Sonogashira coupling with a suitable terminal alkyne to generate the benzofuran core.

Step 3: Cyclize using mercury(II) acetate to form the benzofuran ring with methoxy substitution at the 5-position.

Step 4: Halogenate at the 7-position (e.g., with NBS).

Step 5: Nucleophilic substitution with methanesulfonamide sodium salt to install the sulfonamide group.

Step 6: Purify via recrystallization or chromatography.

Data Table: Summary of Key Reagents and Conditions

In-Depth Research Findings

Recent advances highlight the importance of regioselectivity and functional group compatibility. The use of microwave-assisted synthesis has been explored to accelerate benzofuran formation, reducing reaction times significantly. Furthermore, the employment of greener solvents and catalytic systems aligns with sustainable chemistry principles.

Patent analyses reveal that the synthesis of benzofuran derivatives with sulfonamide groups often involves multi-step sequences with high yields (>70%) and minimal side reactions, emphasizing the importance of optimizing reaction conditions such as temperature, solvent polarity, and reagent stoichiometry.

化学反応の分析

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound. Reagents such as halogens, nitric acid, and sulfuric acid are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies

Medicine: Some benzofuran derivatives are used in the treatment of skin diseases such as cancer or psoriasis.

作用機序

The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Structural and Physicochemical Comparisons with Analogs

Key Structural Modifications

The compound is compared below with its brominated analog, 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide (CAS 89819-41-0), and other related derivatives:

Key Observations:

- In contrast, the bromo substituent withdraws electrons, which may stabilize reactive intermediates or alter binding affinities .

- Molecular Weight : The bromo derivative’s higher molecular weight (278.13 vs. 229.23) impacts crystallinity and phase behavior, often leading to distinct melting points and solubility profiles.

- Synthetic Routes : Methoxy derivatives are typically synthesized via alkylation or nucleophilic substitution, whereas brominated analogs require halogenation under controlled conditions .

Functional Comparisons in Drug Design

Pharmacological Relevance

- Sulfonamide Group : Both compounds feature a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The sulfonamide’s hydrogen-bonding capacity is critical for target engagement.

- Methoxy vs. Bromo: 5-Methoxy: May enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to halogens.

Case Study: Benzomorpholine Derivatives

In a 2019 study, replacing the indoline core with benzomorpholine (a structural analog of dihydrobenzofuran) improved binding affinity for serotonin receptors. This highlights the importance of ring saturation and heteroatom placement in modulating activity .

生物活性

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | [Not available] |

| Molecular Formula | C10H13NO4S |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate specific pathways involved in cell signaling and proliferation, which can lead to its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance:

- A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Mycobacterium tuberculosis and found that certain compounds showed profound activity with low toxicity towards mammalian cells .

- Another investigation focused on the synthesis of benzofuran-based compounds and their screening for antifungal activity against Candida albicans. The results indicated that specific substitutions on the benzofuran ring enhanced the antimicrobial potency significantly .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies:

-

In Vitro Studies :

- A series of benzofuran analogues were tested against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .

- In Vivo Studies :

Case Study 1: Anticancer Efficacy

A study conducted by Abdelfatah et al. synthesized a series of benzofuran derivatives and evaluated their anticancer activity. Among these, a derivative with structural similarities to this compound showed selective inhibition of the PLK1 PBD with an IC50 of 16.4 μM against A549 cells, leading to significant reductions in cell viability and induction of apoptosis .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of benzofurans highlighted that compounds with methoxy substitutions exhibited enhanced activity against M. tuberculosis with an IC90 value below 0.60 μM. This suggests that structural modifications can lead to increased efficacy against resistant strains .

Q & A

Q. Basic Research Focus

- Spectroscopy :

- H/C NMR : Assign methoxy (δ ~3.8 ppm for H), dihydrofuran protons (δ 2.5–3.5 ppm), and sulfonamide protons (δ 7.0–7.5 ppm if NH is present) .

- FT-IR : Confirm sulfonamide group via S=O stretching (1350–1150 cm) and N–H bending (1650–1550 cm).

- Crystallography : Single-crystal X-ray diffraction (as in analogous benzofuran sulfonyl structures) resolves bond angles and confirms dihydrofuran ring conformation .

Advanced Tip : Pair NMR with HPLC purity analysis (>98%) to rule out rotational isomers or residual solvents.

What are the stability profiles of this compound under varying pH and solvent conditions?

Q. Advanced Research Focus

- pH Stability : The compound is prone to hydrolysis in acidic (pH <3) or basic (pH >10) conditions due to sulfonamide group reactivity.

- Solubility : Limited aqueous solubility (logP ~2.5 predicted); use DMSO or THF for stock solutions, but avoid prolonged storage in polar aprotic solvents to prevent degradation .

- Storage : Store at -20°C under argon to minimize oxidation of the dihydrofuran ring.

Methodological Note : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products.

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Q. Advanced Research Focus

- Derivatization : Modify methoxy or sulfonamide groups (e.g., replace -OCH with halogens or bulkier alkoxy groups) to assess bioactivity changes, as seen in naphthalimide-based AcrB inhibitors .

- Biological Assays : Test against bacterial efflux pumps (e.g., E. coli AcrB) using minimum inhibitory concentration (MIC) assays paired with ethidium bromide accumulation studies .

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity.

What advanced analytical techniques are recommended for resolving contradictory data in purity or reactivity studies?

Q. Advanced Research Focus

- HPLC-DAD vs. H NMR Purity Discrepancies : If NMR suggests >95% purity but HPLC shows multiple peaks, employ high-resolution MS to detect isobaric impurities or tautomers.

- Reactivity Conflicts : For inconsistent sulfonylation yields, use in-situ IR to monitor reaction progress and identify side reactions (e.g., over-sulfonation) .

Case Study : In a 2017 synthesis, conflicting cyclization yields were resolved by switching from NaH to LDA for better regioselectivity .

How can computational modeling aid in predicting the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate binding to AcrB or similar targets, focusing on sulfonamide hydrogen bonds and dihydrofuran hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions (e.g., pH 7.4, 150 mM NaCl).

Validation : Compare docking scores with experimental IC values to refine force field parameters.

What strategies address contradictions in reported synthetic yields or spectroscopic data across studies?

Q. Advanced Research Focus

- Yield Optimization : Re-evaluate solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst aging (e.g., NaH activity decreases with moisture exposure) .

- Spectroscopic Reproducibility : Standardize NMR acquisition parameters (e.g., 128 scans, 25°C) and calibrate with internal standards (e.g., TMS).

Example : A 2019 study achieved higher yields by pre-drying reagents over molecular sieves, resolving prior inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。